An In-depth Technical Guide to Acetyl chloride-13C2: A Versatile Tool in Isotopic Labeling and Mechanistic Elucidation
An In-depth Technical Guide to Acetyl chloride-13C2: A Versatile Tool in Isotopic Labeling and Mechanistic Elucidation
This guide provides an in-depth exploration of Acetyl chloride-13C2 (¹³CH₃¹³COCl), a stable isotope-labeled (SIL) acetylating agent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic descriptions to offer a field-proven perspective on its synthesis, applications, and the causal logic behind experimental design. We will delve into its critical role in tracing metabolic pathways, elucidating drug metabolism, and advancing analytical methodologies, all while adhering to the highest standards of scientific integrity.
Introduction: The Significance of the ¹³C₂-Acetyl Moiety
Acetyl chloride-13C2 is a specialized chemical reagent where both carbon atoms of the acetyl group have been replaced with the stable, non-radioactive carbon-13 (¹³C) isotope.[1] This seemingly simple substitution provides a powerful analytical tool. The presence of two ¹³C atoms introduces a distinct mass shift of +2 atomic mass units (amu) compared to its natural abundance counterpart.[1] This mass difference makes it an invaluable tracer in mass spectrometry (MS) based studies, allowing for the unambiguous differentiation of labeled molecules from complex biological matrices.[2]
Furthermore, the ¹³C nucleus is NMR-active, and its enrichment to 99 atom % overcomes the primary limitation of natural abundance (1.1%) ¹³C NMR spectroscopy, namely low sensitivity.[3] This enables advanced structural and mechanistic studies. As a highly reactive acetylating agent, Acetyl chloride-13C2 serves as a versatile building block to introduce the ¹³C₂-acetyl group onto a wide range of molecules, including drug candidates, metabolites, and biological macromolecules.[4]
Physicochemical and Spectroscopic Properties
The utility of Acetyl chloride-13C2 is grounded in its distinct physical and chemical characteristics. It is a fuming, colorless liquid with a pungent odor that reacts violently with water and alcohols.[4][5] These properties necessitate careful handling under inert and anhydrous conditions.
Table 1: Physicochemical Properties of Acetyl chloride-13C2
| Property | Value | Source(s) |
| CAS Number | 89186-79-8 | [1][6] |
| Linear Formula | ¹³CH₃¹³COCl | [1] |
| Molecular Weight | 80.48 g/mol | [1][6] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98-99% | [1][7] |
| Density | 1.130 g/mL at 25 °C | [1] |
| Boiling Point | 52 °C | [1] |
| Melting Point | -112 °C | [1] |
| Refractive Index | n20/D 1.389 | [1] |
| Mass Shift | M+2 | [1] |
Spectroscopic Signature: The Key to Detection
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Mass Spectrometry (MS): The defining feature is the +2 Da mass shift it imparts to a molecule upon acetylation. In an MS experiment, a compound labeled with the ¹³C₂-acetyl group will appear as a distinct isotopic cluster, simplifying its identification and quantification amidst a sea of endogenous molecules.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The high ¹³C enrichment dramatically enhances the signal-to-noise ratio in ¹³C NMR spectra. This allows for the acquisition of critical data for structural elucidation, even for low-concentration metabolites.[2][3] Furthermore, the presence of adjacent ¹³C atoms gives rise to ¹³C-¹³C coupling, providing unequivocal evidence of the intact incorporation of the acetyl unit and aiding in spectral assignment.
Synthesis and Quality Control
The synthesis of Acetyl chloride-13C2 mirrors the established methods for its unlabeled analog, with the critical difference being the use of ¹³C-labeled precursors. A common and reliable laboratory-scale method involves the reaction of doubly labeled acetic acid (Acetic acid-1,2-¹³C₂) with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[8]
The reaction with thionyl chloride is often preferred for its clean workup, as the byproducts (SO₂ and HCl) are gaseous.
Reaction: ¹³CH₃¹³COOH + SOCl₂ → ¹³CH₃¹³COCl + SO₂ (g) + HCl (g)
// Reactants AceticAcid [label="Acetic acid-1,2-¹³C₂\n(¹³CH₃¹³COOH)"]; ThionylChloride [label="Thionyl Chloride\n(SOCl₂)"];
// Products AcetylChloride [label="Acetyl chloride-13C2\n(¹³CH₃¹³COCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SO2 [label="Sulfur Dioxide\n(SO₂)"]; HCl [label="Hydrogen Chloride\n(HCl)"];
// Reaction Process {rank=same; AceticAcid; ThionylChloride;} {rank=same; AcetylChloride; SO2; HCl;}
AceticAcid -> AcetylChloride [label=" Reaction ", arrowhead="vee"]; ThionylChloride -> AcetylChloride; AcetylChloride -> SO2 [label=" Byproducts ", style=dashed, arrowhead=none]; AcetylChloride -> HCl [style=dashed, arrowhead=none]; } ends Caption: Synthesis of Acetyl chloride-13C2 from Acetic acid-1,2-¹³C₂.
Quality Control: Ensuring Experimental Validity
The trustworthiness of any study using SIL compounds hinges on the quality of the labeled reagent.
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Identity and Chemical Purity: Confirmed using ¹H and ¹³C NMR. The spectra should be clean, with chemical shifts corresponding to the acetyl chloride structure and minimal impurity signals.
-
Isotopic Enrichment: Determined by mass spectrometry. For Acetyl chloride-13C2, the analysis should confirm an isotopic purity of ≥99 atom % for the ¹³C isotope, ensuring a clear and unambiguous mass shift.[1]
Core Applications in Research and Drug Development
The reactivity of Acetyl chloride-13C2 as an acetylating agent makes it a gateway to introducing the ¹³C₂ label into a vast array of molecules for diverse applications.
Metabolic Flux Analysis and Pathway Tracing
Stable isotope tracers are the gold standard for quantifying the flow of atoms through metabolic networks (metabolic flux).[9][10] While labeled glucose or amino acids are common starting points, Acetyl chloride-13C2 can be used to synthesize custom ¹³C-labeled substrates to probe specific biochemical pathways.
Causality: By introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture), researchers can track the ¹³C atoms as they are incorporated into downstream metabolites.[11] The pattern and extent of labeling, analyzed by MS or NMR, reveal the activity of metabolic pathways, identify bottlenecks, and quantify fluxes, which is crucial for understanding diseases like cancer.[10][11]
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Identifying metabolites is a cornerstone of drug development, crucial for understanding a drug's efficacy and safety profile. Co-dosing a 1:1 mixture of an unlabeled drug candidate and its stable isotope-labeled analog is a powerful technique for metabolite identification.[2] Acetyl chloride-13C2 is an excellent reagent for labeling drug candidates that contain a suitable hydroxyl or amino group, which can be acetylated.
Causality: In an LC-MS analysis of a biological sample (e.g., plasma, urine, liver microsome incubate), drug-related material will appear as a characteristic "doublet" of peaks separated by 2 Da (for the ¹³C₂ label).[2] This unique signature allows software to instantly pinpoint potential metabolites, distinguishing them from endogenous background ions and significantly accelerating the identification process.
Experimental Protocol: In Vitro Metabolic Stability Assay with a ¹³C₂-Labeled Drug
This protocol describes a self-validating system where the labeled compound acts as its own internal standard for pinpointing metabolites.
-
Reagent Preparation:
-
Synthesize the ¹³C₂-acetylated drug candidate using Acetyl chloride-13C2. Confirm its purity and isotopic enrichment (>99%).
-
Prepare a 1 mg/mL stock solution of both the unlabeled (parent) and ¹³C₂-labeled drug in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Prepare a 1:1 (w/w) mixture of the parent and labeled drug stock solutions.
-
Prepare a pooled liver microsome suspension (e.g., human, rat) in phosphate buffer (pH 7.4) at a concentration of 1 mg/mL.
-
Prepare an NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH solution to 37°C.
-
In a microcentrifuge tube, combine 485 µL of the microsomal suspension with 5 µL of the 1:1 drug mixture (final substrate concentration ~10 µg/mL).
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH solution.
-
Incubate at 37°C in a shaking water bath. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
To stop the reaction, add each aliquot to a tube containing 100 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable LC-MS system.
-
Acquire data in full scan mode over a mass range that covers the parent drug and potential metabolites.
-
Process the data using metabolite identification software capable of searching for the characteristic doublet peak signature separated by 2 Da. Any ion pair exhibiting this pattern is a high-confidence drug-related metabolite.
-
Synthetic Chemistry and Derivatization
Acetyl chloride-13C2 is a fundamental labeled building block.[12] It is used in multi-step syntheses to produce more complex labeled molecules that are not commercially available.[13][14] In analytical chemistry, it can be used as a derivatizing agent to improve the chromatographic or mass spectrometric properties of analytes, with the added benefit of introducing a heavy label for use as an internal standard in quantitative assays.[15]
Safety, Handling, and Storage
Scientific integrity demands rigorous safety protocols. Acetyl chloride-13C2 shares the same hazards as its unlabeled counterpart and must be handled with extreme care.
-
Hazards: Highly flammable, corrosive (causes severe skin burns and eye damage), and reacts violently with water, releasing toxic hydrogen chloride gas.[1][5][16]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[17] Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent hydrolysis.[5]
-
Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-ventilated area designated for flammable and corrosive materials.[1][17] The container must be protected from moisture.
Conclusion
Acetyl chloride-13C2 is more than a mere chemical reagent; it is a precision tool that provides clarity in complex biological and chemical systems. Its ability to introduce a stable, high-enrichment ¹³C₂-acetyl tag enables researchers to conduct sophisticated experiments in metabolic analysis, drug development, and synthetic chemistry with a high degree of confidence. By understanding its properties, applications, and the causal principles behind its use, scientists can leverage this powerful molecule to accelerate discovery and innovation.
References
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Isotope Science / Alfa Chemistry. 13C Labeled Compounds . [Link][11]
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ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology . [Link][2]
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National Institutes of Health (NIH). An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC . [Link][3]
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National Institutes of Health (NIH). Profiling the metabolism of human cells by deep 13C labeling - PMC . [Link][9]
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Vanderbilt University. Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering . [Link][10]
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Sciencemadness Wiki. Acetyl chloride . [Link]
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Trademates. Acetyl Chloride Manufacturers & Suppliers . [Link][20]
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